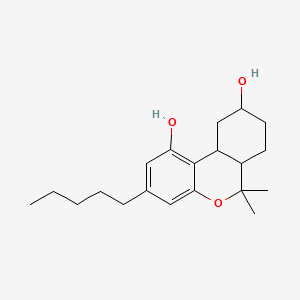
6a,7,8,9,10,10a-Hexahydro-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-1,9-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6a,7,8,9,10,10a-Hexahydro-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-1,9-diol is a complex organic compound with a unique structure that includes multiple rings and hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6a,7,8,9,10,10a-Hexahydro-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-1,9-diol typically involves multiple steps, including the formation of the dibenzo[b,d]pyran core and subsequent functionalization. Common synthetic routes may include:
Cyclization Reactions: Formation of the dibenzo[b,d]pyran core through cyclization of appropriate precursors.
Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents like hydrogen peroxide or other oxidizing agents.
Alkylation: Addition of the pentyl group through alkylation reactions using alkyl halides and strong bases.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
6a,7,8,9,10,10a-Hexahydro-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-1,9-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove oxygen functionalities, leading to the formation of alkanes.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction may produce alkanes.
Aplicaciones Científicas De Investigación
6a,7,8,9,10,10a-Hexahydro-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-1,9-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6a,7,8,9,10,10a-Hexahydro-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-1,9-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups and aromatic rings allow it to interact with enzymes and receptors, potentially modulating their activity. This can lead to various biological effects, depending on the specific targets involved.
Comparación Con Compuestos Similares
Similar Compounds
Δ9-Tetrahydrocannabinol (THC): A well-known compound with a similar dibenzo[b,d]pyran structure.
Δ8-Tetrahydrocannabinol (Δ8-THC): Another cannabinoid with a similar structure but different biological activity.
Cannabinol (CBN): A cannabinoid with a similar core structure but different functional groups.
Uniqueness
6a,7,8,9,10,10a-Hexahydro-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-1,9-diol is unique due to its specific functional groups and the positions of these groups on the dibenzo[b,d]pyran core. This uniqueness can lead to distinct chemical properties and biological activities compared to other similar compounds.
Propiedades
Número CAS |
52171-85-4 |
|---|---|
Fórmula molecular |
C20H30O3 |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
6,6-dimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromene-1,9-diol |
InChI |
InChI=1S/C20H30O3/c1-4-5-6-7-13-10-17(22)19-15-12-14(21)8-9-16(15)20(2,3)23-18(19)11-13/h10-11,14-16,21-22H,4-9,12H2,1-3H3 |
Clave InChI |
AAIHVZNCFQTVCA-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)O)O |
SMILES canónico |
CCCCCC1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)O)O |
Sinónimos |
9-hydroxy-9-norhexahydrocannabinol 9-hydroxy-9-norhexahydrocannabinol, (9alpha)-isomer 9-hydroxy-9-norhexahydrocannabinol, (9beta)-(+-)-isomer 9-hydroxy-9-norhexahydrocannabinol, (9beta)-isomer 9-nor-9-hydroxyhexahydrocannabinol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



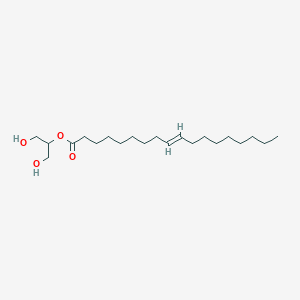

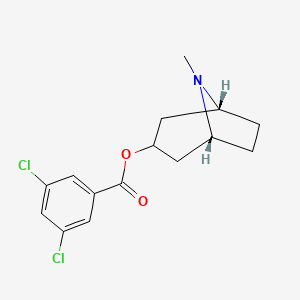
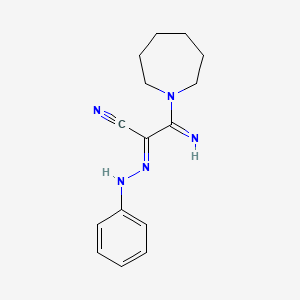
![[(1S,6S,7S,8R,9R,13R,14R,16S,18R)-8-acetyloxy-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1232630.png)
![Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, propanoate, exo-](/img/structure/B1232632.png)

![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aS)-1-[(1R)-1-(5-hydroxy-5-methylhexoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1232637.png)
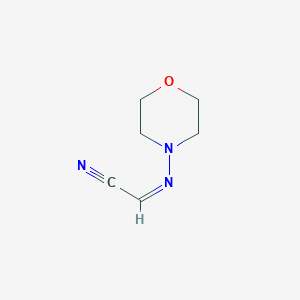
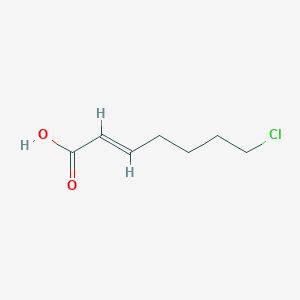

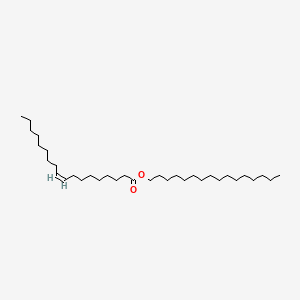
![(2E,4E)-5-(7-acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl)-2-methylpenta-2,4-dienoic acid](/img/structure/B1232643.png)
